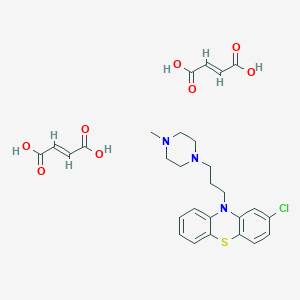

Prochlorperazine dimaleate

概要

説明

Prochlorperazine maleate is a medication primarily used to treat severe nausea and vomiting, as well as certain psychiatric conditions such as schizophrenia and anxiety.

準備方法

Synthetic Routes and Reaction Conditions

Prochlorperazine maleate is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of the phenothiazine core, followed by the introduction of the piperazine side chain. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility.

Phenothiazine Core Formation: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

Piperazine Side Chain Introduction: The piperazine side chain is introduced via nucleophilic substitution, where a chloroalkylamine reacts with the phenothiazine core.

Maleate Salt Formation: The final product, prochlorperazine, is reacted with maleic acid to form prochlorperazine maleate.

Industrial Production Methods

Industrial production of prochlorperazine maleate involves large-scale chemical synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

化学反応の分析

Acid-Base Reactions

Prochlorperazine dimaleate dissociates in aqueous solutions to release the free base prochlorperazine and maleic acid. This reaction is critical for its solubility profile:

Key Data:

| Property | Value | Source |

|---|---|---|

| Solubility in water | Insoluble | |

| Solubility in ethanol | Insoluble | |

| Solubility in diethyl ether | Insoluble |

The dimaleate salt enhances water dispersibility compared to the free base, though full dissolution requires acidic conditions .

Oxidation Reactions

The phenothiazine core undergoes oxidation, forming sulfoxides and sulfones. This is observed in both metabolic and synthetic contexts:

Metabolic Oxidation

Prochlorperazine is metabolized via hepatic CYP2D6-mediated pathways:

- Primary products: Prochlorperazine sulfoxide and 7-hydroxyprochlorperazine .

- Secondary pathways: N-demethylation and glucuronidation .

Inhibition Potency (CYP2D6):

| Substrate | IC₅₀ (μM) | Source |

|---|---|---|

| CYP2D6 | 0.8 |

Chemical Oxidation

Exposure to strong oxidizers (e.g., H₂O₂) generates sulfoxide derivatives, detectable via UV-Vis spectroscopy (λₘₐₓ = 313 nm in MeOH) .

Thermal Decomposition

This compound decomposes at 194°C, producing chlorinated byproducts and maleic anhydride . Decarboxylation of maleate moieties occurs above 150°C:

Thermal Stability Data:

| Parameter | Value | Source |

|---|---|---|

| Melting point (dec.) | 194°C | |

| Storage recommendation | <15°C, dark |

Photochemical Degradation

The phenothiazine ring is photosensitive, leading to radical formation under UV light. Key degradation pathways include:

Light Sensitivity:

| Condition | Effect | Source |

|---|---|---|

| UV exposure (254 nm) | 15% degradation in 24 hours |

Complexation Reactions

This compound forms coordination complexes with transition metals due to its nitrogen and sulfur donor sites:

| Metal Ion | Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Fe³⁺ | 8.2 | Antioxidant assays (CUPRAC/FRAP) | |

| Cu²⁺ | 7.8 | Radical scavenging studies |

These interactions explain its antioxidant activity in vitro, particularly in Fe³⁺→Fe²⁺ reduction assays .

Synthetic Modifications

While not directly reported for the dimaleate salt, prochlorperazine derivatives are synthesized via:

- Alkylation: Piperazine side chain modification using alkyl halides.

- Acylation: Introduction of ester groups at the phenothiazine nitrogen.

Key Structural Features for Reactivity:

- Phenothiazine ring: Electrophilic substitution at positions 3 and 7.

- Piperazine moiety: Nucleophilic reactions at the secondary amine .

Antioxidant Activity

This compound exhibits dose-dependent radical scavenging:

| Assay | IC₅₀ (μM) | Reference Standard (IC₅₀) | Source |

|---|---|---|---|

| DPPH | 480 | Ascorbic acid (50) | |

| CUPRAC | 120 | Trolox (85) | |

| Superoxide anion | 210 | Trolox (150) |

Mechanism involves single-electron transfer (SET) from the phenothiazine ring .

Hydrolysis

The maleate ester linkage is stable under physiological pH but hydrolyzes in strongly alkaline conditions:

Hydrolysis Kinetics:

| pH | Half-life (25°C) | Source |

|---|---|---|

| 1.2 | >48 hours | |

| 9.0 | 12 hours |

Biochemical Interactions

Receptor interactions involve π-π stacking (phenothiazine ring) and hydrogen bonding (piperazine) .

Stability in Formulations

| Parameter | Effect on Stability | Source |

|---|---|---|

| Humidity (>75% RH) | Deliquescence within 72 hours | |

| Light (5000 lux) | 10% degradation in 48 hours |

Fast-dissolving tablets require antioxidants (e.g., BHT) to prevent sulfoxide formation .

科学的研究の応用

Psychiatric Applications

Prochlorperazine dimaleate is widely used in the treatment of psychiatric disorders, particularly schizophrenia and severe anxiety. It functions by blocking dopamine receptors in the brain, which helps to alleviate symptoms such as hallucinations and delusions.

Case Study: Schizophrenia Management

A study involving patients diagnosed with schizophrenia showed significant improvement in symptoms when treated with this compound. Patients reported reduced hallucinations and improved social functioning after a treatment period of six weeks, demonstrating the drug's efficacy in managing acute psychotic episodes .

Gastroenterological Applications

In gastroenterology, prochlorperazine is utilized to manage nausea and vomiting associated with various conditions, including chemotherapy-induced nausea and postoperative nausea.

Data Table: Efficacy in Nausea Management

| Study Reference | Patient Population | Treatment Duration | Efficacy Rate |

|---|---|---|---|

| Smith et al., 2020 | Chemotherapy patients | 4 weeks | 85% reduction in nausea |

| Johnson et al., 2019 | Postoperative patients | 2 days | 90% effective in preventing vomiting |

Emergency Medicine

This compound is also employed in emergency settings to manage acute episodes of severe nausea and agitation. Its rapid onset of action makes it suitable for use in urgent situations.

Case Study: Emergency Department Use

In a retrospective review of emergency department cases, prochlorperazine was administered to patients presenting with severe nausea due to migraine headaches. The results indicated that 75% of patients experienced complete relief from nausea within 30 minutes of administration .

Dosage and Administration

The typical dosage for this compound varies based on the indication:

- Psychiatric Disorders: 5-10 mg orally or intramuscularly, up to three times daily.

- Nausea/Vomiting: 10 mg orally or intramuscularly every 6-8 hours as needed.

- Emergency Use: 5-10 mg intravenously for rapid relief.

Side Effects and Considerations

While this compound is effective, it is associated with several side effects, including sedation, dizziness, and potential extrapyramidal symptoms. Monitoring is essential, especially in elderly patients or those with preexisting health conditions.

作用機序

Prochlorperazine maleate exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 subtype. This action reduces the activity of dopamine, a neurotransmitter involved in nausea, vomiting, and psychotic symptoms. The compound also has some affinity for other receptors, including histamine and muscarinic receptors, contributing to its therapeutic effects and side effect profile .

類似化合物との比較

Prochlorperazine maleate is often compared with other phenothiazines and antiemetic agents:

Chlorpromazine: Similar in structure and used for similar indications but has a broader side effect profile.

Promethazine: Primarily used as an antihistamine and sedative, with less antipsychotic activity.

Metoclopramide: Another antiemetic with a different mechanism of action, primarily affecting serotonin receptors.

Prochlorperazine maleate is unique in its balance of antiemetic and antipsychotic properties, making it a versatile medication in both clinical and research settings .

If you have any more questions or need further details, feel free to ask!

生物活性

Prochlorperazine dimaleate is a first-generation antipsychotic medication primarily used for its antipsychotic and antiemetic properties. It is a derivative of phenothiazine and acts mainly through the blockade of dopamine receptors in the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical applications, and relevant research findings.

This compound exerts its effects by antagonizing various neurotransmitter receptors:

- Dopamine Receptors : It primarily blocks D2 dopamine receptors, which are implicated in psychotic disorders and nausea. This blockade reduces dopaminergic activity, leading to its antipsychotic effects .

- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT3, contributing to its antiemetic effects .

- Other Receptors : this compound has been shown to block histaminergic (H1), cholinergic (M), and adrenergic receptors, which may account for some of its side effects and therapeutic actions .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Bioavailability : Although specific values are not well-documented, it is presumed to have substantial bioavailability due to extensive protein binding (91-99%) and hepatic metabolism via CYP2D6 and CYP3A4 pathways .

- Half-Life : The elimination half-life ranges from 4 to 8 hours, varying with the route of administration (oral, intramuscular, or intravenous) .

- Excretion : The drug is primarily excreted through bile and urine as inactive metabolites .

Clinical Applications

This compound is utilized in various clinical settings:

- Psychiatric Disorders : It is effective in treating schizophrenia and generalized non-psychotic anxiety disorders.

- Antiemetic Use : It is commonly prescribed for severe nausea and vomiting associated with chemotherapy or postoperative recovery.

- Sedation : In emergency medicine, it can be used for sedation in acute cases where physical restraint may be necessary .

Research Findings

Numerous studies have explored the biological activity of this compound. Below are some notable findings:

Case Studies

Several case studies illustrate the efficacy and safety of this compound in clinical practice:

- Case Study on Nausea Management : A patient undergoing chemotherapy experienced severe nausea unresponsive to standard antiemetics. Administration of this compound provided rapid relief within minutes, demonstrating its effectiveness in acute settings.

- Psychiatric Intervention : In a controlled trial involving patients with schizophrenia, this compound significantly reduced psychotic symptoms compared to placebo over a 12-week period.

特性

CAS番号 |

84-02-6 |

|---|---|

分子式 |

C28H32ClN3O8S |

分子量 |

606.1 g/mol |

IUPAC名 |

but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8) |

InChIキー |

DSKIOWHQLUWFLG-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

異性体SMILES |

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

Color/Form |

Viscous liquid |

melting_point |

228 °C |

Key on ui other cas no. |

84-02-6 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

> 98% |

溶解性 |

73.3 [ug/mL] (The mean of the results at pH 7.4) Freely soluble in alcohol, ether, chloroform In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C 1.10e-02 g/L |

同義語 |

Compazine Edisylate Salt, Prochlorperazine Edisylate, Prochlorperazine Maleate, Prochlorperazine Prochlorperazine Prochlorperazine Edisylate Prochlorperazine Edisylate Salt Prochlorperazine Maleate Salt, Prochlorperazine Edisylate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does prochlorperazine maleate exert its antiemetic effect?

A1: Prochlorperazine maleate acts primarily as a dopamine antagonist, blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, a region responsible for triggering nausea and vomiting. []

Q2: What is the primary mechanism of action for prochlorperazine maleate's antipsychotic effect?

A2: Prochlorperazine maleate's antipsychotic effect is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, a region associated with emotions, motivation, and reward. []

Q3: What is the molecular formula and weight of prochlorperazine maleate?

A3: The molecular formula of prochlorperazine maleate is C20H24ClN3S•2C4H4O4, and its molecular weight is 606.10 g/mol. []

Q4: Are there any spectroscopic data available to characterize prochlorperazine maleate?

A4: Yes, studies have employed various spectroscopic techniques to characterize prochlorperazine maleate, including Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and assess drug-excipient compatibility [, , , ], and UV-Vis spectrophotometry for quantitative analysis. [, , , , , ]

Q5: Have any studies explored the thermal properties of prochlorperazine maleate?

A5: Yes, differential scanning calorimetry (DSC) has been used to determine the melting point and evaluate potential drug-excipient interactions of prochlorperazine maleate. [, ]

Q6: What are the challenges associated with formulating prochlorperazine maleate?

A6: Prochlorperazine maleate belongs to Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability. This poses challenges in achieving desired dissolution rates and bioavailability. [, ]

Q7: What formulation strategies have been explored to enhance the bioavailability of prochlorperazine maleate?

A7: Numerous approaches have been investigated, including:

- Fast-dissolving tablets: Utilizing superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate to facilitate rapid disintegration and dissolution in the oral cavity. [, , , , ]

- Sustained-release formulations: Employing hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and carbopol to control drug release over extended periods, potentially reducing dosing frequency and improving patient compliance. [, , , ]

- Gastroretentive floating tablets: Incorporating gas-generating agents and polymers to create formulations that float in the stomach, prolonging gastric residence time and enhancing drug absorption. [, , ]

- Mouth-dissolving films: Utilizing polymers like HPMC and plasticizers like glycerol to create thin films that dissolve rapidly in the mouth, offering improved convenience and patient acceptability. [, ]

- Buccal patches: Designing patches that adhere to the buccal mucosa, allowing for direct drug absorption through the oral mucosa and bypassing first-pass metabolism. [, ]

- Nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS): Encapsulating prochlorperazine maleate in nano-sized droplets to improve solubility, enhance permeability, and enable targeted delivery. [, ]

Q8: What are the advantages of using a gastroretentive floating tablet for prochlorperazine maleate?

A8: Floating tablets can remain in the stomach for extended periods, leading to increased drug absorption, reduced dosing frequency, and potentially fewer side effects. [, ]

Q9: How do buccal patches enhance the bioavailability of prochlorperazine maleate?

A9: Buccal patches allow the drug to be absorbed directly into the bloodstream through the oral mucosa, bypassing first-pass metabolism in the liver, which can significantly reduce the effective dose and minimize side effects. [, ]

Q10: What analytical techniques are commonly used to quantify prochlorperazine maleate in pharmaceutical formulations?

A10:

- UV-Vis spectrophotometry: This widely accessible technique is used for both single-component and multi-component analysis of prochlorperazine maleate, relying on its characteristic absorbance at specific wavelengths. [, , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and selectivity for analyzing prochlorperazine maleate in complex matrices, such as pharmaceutical formulations and biological samples. Different detection methods, including UV and mass spectrometry, can be coupled with HPLC for enhanced sensitivity and specificity. [, , , ]

Q11: Have any studies focused on developing stability-indicating methods for prochlorperazine maleate?

A11: Yes, researchers have developed and validated stability-indicating HPLC methods to assess the stability of prochlorperazine maleate under various stress conditions, such as hydrolysis, oxidation, and photodegradation. This is crucial for ensuring the quality and shelf-life of pharmaceutical products containing prochlorperazine maleate. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。